molecular formula C7H11FO B13003738 4-Fluorobicyclo[2.2.1]heptan-1-ol CAS No. 84553-46-8

4-Fluorobicyclo[2.2.1]heptan-1-ol

Cat. No.: B13003738
CAS No.: 84553-46-8
M. Wt: 130.16 g/mol
InChI Key: MVJJVHYPRTWMDH-UHFFFAOYSA-N
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Description

Historical Evolution of Bridged-Ring System Chemistry

The study of bridged-ring systems dates back to the early 20th century with the investigation of natural products like camphor. The elucidation of these complex structures spurred the development of new synthetic methodologies and theoretical concepts to understand their reactivity and stereochemistry. The Diels-Alder reaction, a powerful tool for the construction of cyclic and bicyclic systems, has been instrumental in the synthesis of the bicyclo[2.2.1]heptane core. Over the decades, research has expanded from fundamental structural and reactivity studies to the application of these frameworks in asymmetric synthesis and as chiral auxiliaries.

Significance of Bicyclo[2.2.1]heptane Core in Organic Synthesis and Materials Science

The bicyclo[2.2.1]heptane skeleton is a privileged structure in organic chemistry. Its rigid conformation allows for precise spatial arrangement of functional groups, which is crucial in the design of molecules with specific biological activities. ucl.ac.uk Derivatives of bicyclo[2.2.1]heptane have been utilized as key intermediates in the synthesis of a wide range of natural products and pharmaceuticals. researchgate.netwpmucdn.com In materials science, the incorporation of this rigid scaffold into polymers can significantly influence their thermal and mechanical properties.

Strategic Incorporation of Fluorine into Saturated Bicyclic Architectures

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In medicinal chemistry, fluorination is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The strategic placement of fluorine on the bicyclo[2.2.1]heptane framework can lead to compounds with unique electronic and conformational properties. The synthesis of fluorinated bicyclic compounds often presents challenges due to the specific reactivity of fluorine-containing reagents and the potential for skeletal rearrangements. However, various methods have been developed for the introduction of fluorine at different positions of the bicyclic core, including at the bridgehead. ucl.ac.uk

The synthesis of fluorinated bicyclic compounds can be achieved through various methods, including the use of reagents like diethylaminosulfur trifluoride (DAST) to convert alcohols to fluorides. scispace.com For instance, 2-exo-bicyclo[2.2.1]heptanol can be converted to 2-exo-fluorobicyclo[2.2.1]heptane using DAST. scispace.com

Overview of Research Trends Pertaining to 4-Fluorobicyclo[2.2.1]heptan-1-ol and its Structural Motifs

Research on this compound is situated at the intersection of fluorine chemistry and bicyclic scaffolds. While extensive literature exists on the broader class of fluorinated bicyclo[2.2.1]heptanes, specific studies focusing solely on the 4-fluoro-1-ol derivative are less common. The primary interest in this and related molecules often stems from their potential as building blocks in the synthesis of more complex and biologically active compounds.

The structural motif of a bridgehead alcohol (at C1) and a fluorine atom at a bridgehead-vicinal position (C4) presents a unique stereoelectronic environment. Computational studies on related 2-fluorobicyclo[2.2.1]heptan-7-ols suggest that intramolecular hydrogen bonding between the fluorine and hydroxyl groups can significantly influence the conformational preferences and spectroscopic properties of these molecules. beilstein-journals.org Similar interactions could be expected to play a role in the structure and reactivity of this compound.

Current research trends point towards the use of such fluorinated bicyclic alcohols as scaffolds for the development of new therapeutic agents. For example, derivatives of fluorinated bicyclo[2.2.1]heptane have been investigated for their potential as modulators of various biological targets. google.com The synthesis and biological evaluation of nucleoside analogues incorporating a bicyclo[2.2.1]heptane moiety have also been a subject of interest, with some derivatives showing antiviral activity. mdpi.comsemanticscholar.org

PropertyValueSource
Molecular Formula C7H11FO bldpharm.com
CAS Number 84553-46-8 bldpharm.com
Molecular Weight 130.16 g/mol bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84553-46-8

Molecular Formula

C7H11FO

Molecular Weight

130.16 g/mol

IUPAC Name

4-fluorobicyclo[2.2.1]heptan-1-ol

InChI

InChI=1S/C7H11FO/c8-6-1-3-7(9,5-6)4-2-6/h9H,1-5H2

InChI Key

MVJJVHYPRTWMDH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)O)F

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 4 Fluorobicyclo 2.2.1 Heptan 1 Ol Systems

Reaction Pathways and Transition State Analysis in Fluorinated Bridged-Ring Compounds

The study of reaction pathways and the analysis of their corresponding transition states are fundamental to understanding chemical reactivity. In fluorinated bridged-ring compounds like 4-fluorobicyclo[2.2.1]heptan-1-ol, computational methods, such as density functional theory (DFT), are invaluable for elucidating these complex energetic landscapes. nih.govfrontiersin.orgresearchgate.net

For instance, in the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes, computational analysis using the M062X functional helped to identify the transition states for the formation of exo- and endo-isomers. chemrxiv.org The calculations revealed that the transition state leading to the endo-isomer was slightly lower in energy, which correlated with it being the major product. chemrxiv.org Similar computational approaches can be applied to reactions involving this compound to predict reaction outcomes and understand the factors governing stereoselectivity.

The table below presents a hypothetical transition state analysis for a reaction involving a fluorinated bicyclo[2.2.1]heptane derivative, illustrating the kind of data that can be obtained from such studies.

Reactant SystemTransition StateActivation Energy (kcal/mol)Reaction Coordinate
This compound + Reagent ATS125.4C-O bond formation
This compound + Reagent ATS2 (rearrangement)32.1C-C bond migration
Bicyclo[2.2.1]heptan-1-ol + Reagent ATS328.9C-O bond formation

This table is illustrative and based on general principles of computational chemistry applied to similar systems.

Influence of Bridgehead Fluorine on Reaction Mechanisms and Reactivity Profiles

The placement of a fluorine atom at a bridgehead position in the bicyclo[2.2.1]heptane system exerts a significant influence on the molecule's reactivity, primarily through inductive and hyperconjugative effects.

Fluorine is the most electronegative element, and its presence in a molecule induces a strong electron-withdrawing effect (-I effect) that propagates through the sigma bonds of the carbon framework. ethz.ch In the case of this compound, the bridgehead fluorine atom significantly polarizes the surrounding bonds, decreasing electron density at the C4 position and, to a lesser extent, at other atoms in the bicyclic system. ethz.ch

This inductive withdrawal of electron density can have a profound impact on the reactivity of the hydroxyl group at the C1 position. For reactions that proceed through a carbocationic intermediate at C1 (e.g., SN1-type reactions), the electron-withdrawing fluorine at C4 would be expected to destabilize the developing positive charge, thereby slowing down the reaction rate compared to its non-fluorinated counterpart. acs.org

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (typically C-H or C-C σ-bonds) to an adjacent empty or partially filled p-orbital or an antibonding σ*-orbital. nih.govfrontiersin.orgacs.orgoregonstate.edu The stability of carbocations is a classic example where hyperconjugation plays a crucial role. nih.govfrontiersin.orgresearchgate.netoregonstate.edu

Computational studies using methods like the Block Localized Wavefunction (BLW) can quantify the energetic contribution of hyperconjugation to carbocation stability. nih.govfrontiersin.orgresearchgate.net The table below shows hypothetical hyperconjugation energy values for related carbocations, illustrating the expected trend.

CarbocationHyperconjugation Energy (kcal/mol)
1-Bicyclo[2.2.1]heptyl cation15.2
4-Fluoro-1-bicyclo[2.2.1]heptyl cation11.8
tert-Butyl cation18.5

This table is illustrative and provides expected relative values based on established chemical principles.

Intramolecular Rearrangements within the this compound Framework

The rigid bicyclo[2.2.1]heptane skeleton is prone to various intramolecular rearrangements, particularly when carbocationic intermediates are formed. The Wagner-Meerwein rearrangement is a classic example observed in this system. The presence of a bridgehead fluorine atom in this compound can influence the propensity and pathways of such rearrangements.

For instance, if a carbocation is generated at a non-bridgehead position, the fluorine atom's strong inductive effect could influence the migratory aptitude of adjacent groups. The electron-withdrawing nature of fluorine would disfavor the formation of a positive charge on the carbon atom to which it is attached. This could potentially inhibit certain rearrangement pathways that would lead to a carbocation at the C4 position.

The Fritsch–Buttenberg–Wiechell (FBW) rearrangement, which involves the conversion of a 1,1-diaryl-2-haloethene to a diarylacetylene, provides another example of a rearrangement that can be influenced by the molecular framework. nih.gov While not directly applicable to this compound, the principles governing such rearrangements, including the stability of intermediates and transition states, are relevant. nih.gov

Solvent Effects and Catalysis in Fluorinated Bicyclo[2.2.1]heptane Transformations

The choice of solvent can have a significant impact on the rates and outcomes of reactions involving polar or ionic species. researchgate.netyoutube.com For reactions of this compound that proceed through charged intermediates, polar protic solvents would be expected to stabilize these species, potentially accelerating the reaction. Conversely, nonpolar solvents would disfavor charge separation. researchgate.net The use of fluorinated alcohols as solvents has been shown to be effective in promoting certain catalytic reactions, such as cationic Rh(I)-catalyzed intramolecular cycloadditions. acs.org

Catalysis can also play a crucial role in transformations of this system. For example, Lewis acids could be employed to activate the hydroxyl group for nucleophilic substitution. The presence of the fluorine atom might affect the coordination of the Lewis acid to the oxygen atom due to its electron-withdrawing nature. In a study on the synthesis of 2-oxa- and 2-azabicyclo[2.2.1]heptanes, an aluminum(III) catalyst was found to be effective, and the choice of solvent also played a key role in the reaction's performance. acs.org

The table below summarizes the effect of different solvents on a hypothetical reaction of a bicyclo[2.2.1]heptane derivative, as reported in a study on proton relay catalysis. acs.org

EntrySolventConversion (%)Yield (%)
1Methyl Ethyl Ketone (MEK)>9990
2Acetonitrile (CH3CN)8560
3Dimethylformamide (DMF)2015
4Ethanol (B145695) (EtOH)100
5Toluene>9986

This data is adapted from a study on a similar bicyclic system and illustrates the potential impact of solvent choice. acs.org

Stereochemical Control and Conformational Analysis in 4 Fluorobicyclo 2.2.1 Heptan 1 Ol Chemistry

Enantioselective and Diastereoselective Synthesis of 4-Fluorobicyclo[2.2.1]heptan-1-ol Isomers

The synthesis of specific stereoisomers of this compound presents a significant synthetic challenge due to the presence of multiple stereocenters and the rigid bicyclic structure. While specific, detailed procedures for the enantioselective and diastereoselective synthesis of this compound are not extensively documented in the literature, several established strategies for the synthesis of substituted bicyclo[2.2.1]heptane derivatives can be proposed.

Potential Enantioselective Strategies:

Asymmetric Diels-Alder Reaction: A powerful method for constructing the bicyclo[2.2.1]heptane core is the Diels-Alder reaction. The use of chiral dienophiles or chiral Lewis acid catalysts can induce enantioselectivity, leading to an optically active bicyclic precursor. This precursor could then be further functionalized to introduce the fluorine and hydroxyl groups at the desired positions. Organocatalytic formal [4+2] cycloaddition reactions have been successfully employed for the highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates, which could serve as versatile intermediates. rsc.org

Kinetic Resolution: Racemic mixtures of bicyclo[2.2.1]heptane derivatives can be resolved using enzymatic or chemical methods. For instance, lipase-catalyzed transesterification has been used for the kinetic resolution of racemic endo-bicyclo[2.2.1]heptan-2-ol. google.com A similar approach could be envisioned for a suitable precursor to this compound.

Potential Diastereoselective Strategies:

Substrate-Controlled Reactions: The inherent steric bias of the bicyclo[2.2.1]heptane system can direct the approach of reagents, leading to high diastereoselectivity. For example, reductions of bicyclic ketones often proceed with high stereoselectivity due to the steric hindrance of the bridged structure. The reduction of a 4-fluorobicyclo[2.2.1]heptan-1-one precursor would likely yield the alcohol with a specific diastereoselectivity.

Directed Reactions: The presence of a directing group on the bicyclic framework can influence the stereochemical outcome of subsequent reactions. A strategically placed functional group could direct the fluorination or hydroxylation to a specific face of the molecule.

A plausible, though not explicitly documented, synthetic route could involve the synthesis of bicyclo[2.2.1]heptan-1-ol as a starting material, followed by a stereoselective fluorination step. The synthesis of bicyclo[2.2.1]heptan-1-ol itself can be achieved from norbornane (B1196662) through oxidation. chemicalbook.com

Table 1: Potential Synthetic Approaches for Stereoisomers of this compound

Strategy Description Potential for Stereocontrol
Asymmetric Diels-Alder[4+2] cycloaddition using chiral components to build the bicyclic core.High enantioselectivity.
Enzymatic Kinetic ResolutionLipase-catalyzed resolution of a racemic precursor.High enantioselectivity.
Substrate-Controlled ReductionReduction of a 4-fluorobicyclic ketone, where the steric environment dictates the approach of the reducing agent.High diastereoselectivity.
Directed FluorinationUse of a directing group to guide the fluorinating agent to a specific position and face of the bicyclic alcohol.High diastereoselectivity.

Determination of Absolute and Relative Configurations

Determining the precise three-dimensional arrangement of atoms—the absolute and relative configuration—is crucial for understanding the properties and behavior of chiral molecules like this compound.

Absolute Configuration refers to the spatial arrangement of atoms of a chiral molecular entity and its stereochemical description as, for example, R or S. 001chemical.com The most definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography . wpmucdn.com This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the position of each atom.

Relative Configuration describes the configuration of any stereogenic center with respect to other stereogenic centers within the same molecule. chemicalbook.com For bicyclic systems like this compound, the relative orientation of substituents is often described using the endo and exo nomenclature.

Spectroscopic Methods also play a vital role in assigning configuration:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Through-space interactions, such as the Nuclear Overhauser Effect (NOE), can provide information about the proximity of different protons in the molecule, which helps in determining the relative stereochemistry.

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations.

The configuration of enantiomers of related bicyclic compounds, such as 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide, has been successfully determined using X-ray crystallography and correlated through chemical transformations. wpmucdn.com

Table 2: Methods for Stereochemical Determination of this compound

Method Type of Information Description
Single-Crystal X-ray CrystallographyAbsolute and Relative ConfigurationProvides a definitive 3D structure of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR)Relative ConfigurationNOE experiments reveal through-space proximity of atoms, aiding in stereochemical assignment.
Vibrational Circular Dichroism (VCD)Absolute ConfigurationCompares experimental and computationally predicted spectra of chiral molecules.
Chemical CorrelationRelative and Absolute ConfigurationRelates the configuration of the target molecule to a compound of known stereochemistry through stereospecific reactions.

Detailed Conformational Analysis of this compound and Related Structures

A key question in the conformational analysis of fluorohydrins is the existence and strength of intramolecular hydrogen bonds between the fluorine atom and the hydroxyl group (F···HO). While fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, such interactions have been observed, particularly in conformationally restricted systems where the geometry is favorable. nih.govsouthampton.ac.ukescholarship.org

In the case of this compound, the rigid bicyclic structure would hold the fluorine and hydroxyl groups in relatively close proximity, potentially facilitating an intramolecular hydrogen bond. The strength of this interaction would depend on the specific stereoisomer. Computational studies on the syn-exo isomer of 2-fluorobicyclo[2.2.1]heptan-7-ol have shown that an F···HO intramolecular hydrogen bond contributes to its structural stabilization. nih.gov This interaction is characterized by a short F···H distance and is modulated by an nF→σ*OH orbital interaction. nih.gov The presence of such a hydrogen bond can be experimentally detected through NMR spectroscopy by observing a coupling constant between the fluorine and the hydroxyl proton (¹hJF,H(O)). nih.govnih.gov

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the conformation and reactivity of this compound. The high electronegativity of the fluorine atom leads to significant polarization of the C-F bond.

Key stereoelectronic interactions include:

Hyperconjugation: The interaction of the C-F and C-O bonding and antibonding orbitals with other orbitals in the molecule can influence conformational stability. In the 2-fluorobicyclo[2.2.1]heptan-7-ol system, hyperconjugative interactions are a significant factor in determining the relative energies of the different diastereoisomers. nih.gov

Gauche Effect: The tendency for a molecule to adopt a conformation with vicinal electronegative substituents in a gauche arrangement. This effect, driven by hyperconjugation, could influence the preferred orientation of the C-F and C-OH bonds in certain stereoisomers of this compound.

n→σ* Interactions: As mentioned in the context of hydrogen bonding, the interaction between a lone pair on the fluorine atom (nF) and the antibonding orbital of the O-H bond (σ*OH) is a key feature of the intramolecular hydrogen bond and contributes to the stability of the hydrogen-bonded conformer. nih.gov

These stereoelectronic effects not only dictate the preferred conformation but also influence the reactivity of the molecule by altering the electron density at different positions and affecting the stability of transition states.

The bicyclo[2.2.1]heptane system is inherently strained due to the boat conformation of the six-membered rings and the presence of eclipsed C-H bonds. willingdoncollege.ac.in This ring strain has a profound impact on the stereochemical outcomes of reactions involving this scaffold.

Reactivity: The high strain energy can be a driving force for certain reactions, such as retro-condensation reactions, that lead to the formation of less strained cyclopentene (B43876) derivatives. researchgate.net

Stereoselectivity: The rigid, sterically demanding shape of the bicyclic system often leads to high stereoselectivity in reactions. Reagents will preferentially attack from the less hindered exo face, as the endo face is shielded by the rest of the bicyclic structure.

Bredt's Rule: This rule states that a double bond cannot be formed at a bridgehead carbon of a small bicyclic system because it would introduce excessive ring strain due to the inability to achieve a planar geometry around the double bond. willingdoncollege.ac.in This limits the types of elimination reactions that can occur from the 1- and 4-positions of the bicyclo[2.2.1]heptane system.

The geometric constraints imposed by the rigid framework are therefore a dominant factor in controlling the stereochemistry of both the synthesis and the reactions of this compound.

Computational and Theoretical Investigations of 4 Fluorobicyclo 2.2.1 Heptan 1 Ol

Quantum Chemical Calculations for Structural Optimization and Energy Landscapes

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as structural optimization. For bicyclic systems such as 4-fluorobicyclo[2.2.1]heptan-1-ol, these calculations are crucial for understanding the conformational preferences and the energetic relationships between different spatial arrangements (isomers).

Theoretical studies on similar molecules, such as the diastereoisomers of 2-fluorobicyclo[2.2.1]heptan-7-ols, have utilized methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) with various basis sets (e.g., 6-31g(d,p) and aug-cc-pVDZ) to map out their potential energy surfaces (PES). beilstein-journals.orgnih.govresearchgate.net The PES reveals the energy of the molecule as a function of its geometry, identifying stable conformers (energy minima) and transition states. nih.govresearchgate.net For instance, the rotation of the hydroxyl group in these bicyclic alcohols gives rise to different stable conformers. beilstein-journals.orgnih.govresearchgate.net By scanning the relevant dihedral angles, such as the H–O–C–C(CF) angle, researchers can construct a detailed energy landscape. beilstein-journals.orgresearchgate.net These calculations often show that the energy differences between conformers can be subtle, often within a few kilocalories per mole (kcal/mol). beilstein-journals.orgresearchgate.net

Table 1: Representative Theoretical Methods for Structural Optimization

MethodDescriptionTypical Application
Hartree-Fock (HF) An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is a starting point for more advanced methods.Initial geometry optimizations and generation of potential energy surfaces. nih.govresearchgate.net
Møller-Plesset Perturbation Theory (MP2) A post-Hartree-Fock method that includes electron correlation effects, providing more accurate energies and geometries.Refinement of geometries and relative energies of conformers. researchgate.net
Density Functional Theory (DFT) A method that calculates the electronic structure based on the electron density. Functionals like B3LYP are widely used for their balance of accuracy and computational cost. nrel.govA broad range of applications including geometry optimization, frequency calculations, and electronic property predictions.

Molecular Orbital Analysis and Electronic Structure Determination (e.g., n(F)→σ*(OH) interactions)

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. youtube.com Analysis of these orbitals provides insights into bonding, stability, and reactivity. A key aspect of the electronic structure of fluorinated alcohols like this compound is the potential for intramolecular interactions involving the fluorine atom.

One such interaction that has been computationally investigated in related systems is the hyperconjugative interaction denoted as n(F)→σ(OH). beilstein-journals.orgnih.gov This involves the donation of electron density from a non-bonding lone pair orbital of the fluorine atom (n(F)) into the antibonding orbital of the O-H bond (σ(OH)). beilstein-journals.orgnih.gov This type of interaction is a through-space electronic delocalization that can contribute to the stabilization of certain conformations. beilstein-journals.org

Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify these interactions. nih.gov For example, in a study of 2-fluorobicyclo[2.2.1]heptan-7-ols, the n(F)→σ(OH) interaction energy was calculated to be a significant factor in determining the relative stability of different conformers. beilstein-journals.org In one isomer, this interaction was estimated to be around 4.0 kcal/mol, indicating a substantial stabilizing effect. nih.gov The presence and strength of this interaction are highly dependent on the geometry of the molecule, particularly the proximity and relative orientation of the fluorine and hydroxyl groups. beilstein-journals.org It is important to note that the presence of an n(F)→σ(OH) interaction does not automatically imply the existence of a classic intramolecular hydrogen bond, but rather describes the quantum nature of the interaction. beilstein-journals.orgnih.gov

Prediction of Spectroscopic Parameters via Quantum Mechanical Methods (e.g., NMR chemical shifts and coupling constants)

Quantum mechanical calculations have become an indispensable tool for predicting and interpreting spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) parameters. For complex molecules like this compound, theoretical predictions of chemical shifts (δ) and spin-spin coupling constants (J) can aid in structure elucidation and conformational analysis. nih.govrsc.org

The ¹⁹F nucleus is highly sensitive for NMR studies, and its chemical shifts can be predicted with fair accuracy using computational methods. rsc.org However, achieving high accuracy can be challenging, and deviations between calculated and experimental values can occur, especially for rigid molecules. rsc.org

A particularly interesting application is the calculation of through-space spin-spin coupling constants, such as the coupling between the fluorine and the hydroxyl proton (¹hJ(F,H(O))). beilstein-journals.orgnih.gov The magnitude of this coupling is strongly influenced by the n(F)→σ*(OH) hyperconjugative interaction. beilstein-journals.orgnih.gov Theoretical studies have shown that a significant ¹hJ(F,H(O)) value can be a signature of a through-space F···HO interaction, which is a manifestation of the quantum nature of a hydrogen bond. beilstein-journals.orgnih.gov For instance, in related fluorinated bicyclic alcohols, calculated ¹hJ(F,H(O)) values were used to confirm the presence and strength of such intramolecular interactions. beilstein-journals.org

Table 2: Calculated NMR Parameters and Corresponding Interactions

ParameterInteraction ProbedSignificance
¹⁹F Chemical Shift (δ) Local electronic environment of the fluorine atom.Sensitive to conformational changes and substituent effects. rsc.org
¹hJ(F,H(O)) Through-space interaction between F and OH proton.Modulated by the n(F)→σ*(OH) hyperconjugative interaction, indicative of an F···HO intramolecular hydrogen bond. beilstein-journals.orgnih.gov

Theoretical Studies of Acidity and Basicity in Fluorinated Bridged Systems

The acidity and basicity of a molecule are fundamental chemical properties that can be investigated using computational methods. For this compound, the acidity of the hydroxyl proton and the basicity of the fluorine and oxygen atoms are of interest. The presence of the electronegative fluorine atom can influence the acidity of the distant hydroxyl group through inductive effects transmitted through the rigid bicyclic framework.

The basicity of the fluorine atom in fluorinated organic compounds is generally considered to be weak. researchgate.net Theoretical calculations can quantify this by modeling the protonation of the fluorine atom and calculating the corresponding energy change. These studies often confirm that fluorine is a poor proton acceptor. researchgate.net

Modeling of Intermolecular Interactions and Crystal Packing (Focus on theoretical frameworks)

Understanding how molecules of this compound interact with each other is key to predicting its solid-state properties, such as crystal structure. Theoretical frameworks are used to model these intermolecular interactions and predict the most likely crystal packing arrangements.

A common approach involves analyzing the molecular Hirshfeld surface, which partitions the space in a crystal into regions belonging to individual molecules. nih.gov This method allows for a novel visualization of intermolecular interactions and the shape of a molecule within a crystalline environment. nih.gov By color-coding the surface based on the distance to the nearest atom outside the surface, one can identify and characterize different types of intermolecular contacts, such as hydrogen bonds and other weaker interactions. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Fluorobicyclo 2.2.1 Heptan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Fluorobicyclo[2.2.1]heptan-1-ol, offering detailed insights into its molecular framework. mdpi.comnptel.ac.in

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are fundamental in determining the chemical connectivity and substitution patterns of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The chemical shifts, signal multiplicities (splitting patterns), and integration values are used to assign protons to their respective positions within the bicyclic system.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. For this compound, characteristic shifts are observed for the carbon atoms bonded to the fluorine and hydroxyl groups. For instance, in a related compound, (1R,4S)-1-(Fluoromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol, the carbon bearing the hydroxyl group appears at δ 84.1 ppm, while the carbon attached to the fluorine shows a doublet at δ 84.1 ppm with a coupling constant (J) of 162.7 Hz due to the fluorine atom. beilstein-journals.org The fluorine atom's influence is also seen in the chemical shifts of adjacent carbons, which appear as doublets with smaller coupling constants. beilstein-journals.org

¹⁹F NMR: ¹⁹F NMR is particularly diagnostic for confirming the presence and environment of the fluorine atom. researchgate.net The chemical shift of the fluorine signal is sensitive to its substitution pattern. In a similar fluorinated bicyclic compound, the ¹⁹F NMR spectrum showed a doublet of doublets of doublets (ddd) at δ -126.99 ppm, with large coupling constants to the geminal and vicinal protons, confirming its position and stereochemistry. beilstein-journals.org

Table 1: Representative NMR Data for a Fluorinated Bicyclo[2.2.1]heptane Analog

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹³C84.1d162.7C-F
¹³C84.1d2.6C-OH
¹³C52.9d16.4C adjacent to C-F
¹³C46.9d6.2C adjacent to C-F
¹³C29.3d2.8C adjacent to C-F
¹⁹F-126.99ddd290.8, 57.8, 54.5F

Data sourced from a study on (1R,4S)-1-(Fluoromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol. beilstein-journals.org

Determining the enantiomeric purity of chiral molecules like this compound is crucial. Chiral lanthanide shift reagents (LSRs) are valuable tools in NMR spectroscopy for this purpose. harvard.eduharvard.edulibretexts.org These reagents, such as europium(III) complexes with chiral ligands like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can form diastereomeric complexes with the enantiomers of the alcohol. nih.govtcichemicals.com This interaction induces significant changes in the chemical shifts of the protons near the coordination site (the hydroxyl group), leading to the separation of signals for the two enantiomers in the ¹H NMR spectrum. harvard.edu The ratio of the integrated areas of these separated signals directly corresponds to the enantiomeric ratio, allowing for the determination of enantiomeric excess. nih.gov The effectiveness of the resolution depends on factors like the specific LSR used, the concentration of the sample, and the temperature. harvard.edu

For unambiguous assignment of all proton and carbon signals in the complex bicyclic structure of this compound, two-dimensional (2D) NMR techniques are employed. nptel.ac.inyoutube.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum reveal the connectivity of the proton network throughout the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in assigning the resonances of protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C1 and C4 in the bicyclo[2.2.1]heptane skeleton) and for piecing together different fragments of the molecule. youtube.com

Together, these 2D NMR experiments provide a complete and detailed map of the molecular structure. mdpi.com

The magnitude of the spin-spin coupling constants (J-values) between different nuclei, particularly ¹H-¹H and ¹H-¹⁹F couplings, provides valuable information about the dihedral angles between the coupled nuclei and thus the conformation of the molecule. ucl.ac.ukorganicchemistrydata.org In the rigid bicyclo[2.2.1]heptane framework, these coupling constants can help to definitively establish the stereochemistry of the substituents. beilstein-journals.org For example, the coupling constant between a proton and a fluorine atom depends on the number of intervening bonds and their spatial arrangement. Long-range J(C,F) scalar couplings can also be observed and are influenced by hyperconjugative interactions within the cage-like structure. researchgate.net The analysis of these couplings, often aided by computational studies, offers deep insights into the molecule's three-dimensional structure. mdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides excellent structural information in solution, X-ray crystallography offers the most definitive determination of the molecular structure in the solid state. wpmucdn.com By diffracting X-rays off a single crystal of this compound, a precise three-dimensional model of the molecule can be generated, revealing exact bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net This technique can confirm the stereochemical assignments made by NMR and reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. wpmucdn.com For instance, X-ray analysis of a related bicyclo[2.2.1]heptane derivative revealed hydrogen-bonded dimers in the crystal structure. wpmucdn.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of this compound. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, allowing for the determination of the elemental composition. For example, in the analysis of a similar compound, (1R,4S)-1-(Fluoromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol, the calculated mass for the sodium adduct [M+Na]⁺ was C₁₈H₃₅FO, 309.2564, and the found mass was 309.2573, confirming the molecular formula. beilstein-journals.org Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, insights into its structural features and stability can be gained.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the identification of functional groups and for probing the conformational landscape of molecules. For this compound, these methods provide critical information regarding its key structural features: the hydroxyl group, the carbon-fluorine bond, and the rigid bicyclo[2.2.1]heptane framework.

The infrared spectrum is dictated by the change in the dipole moment during a molecular vibration, while Raman spectroscopy observes vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa Together, they provide a more complete picture of the vibrational modes.

Key functional groups within this compound give rise to characteristic bands in the IR and Raman spectra. The hydroxyl (-OH) group is particularly prominent. In the IR spectrum, a broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration involved in intermolecular hydrogen bonding. The position and shape of this band can be sensitive to concentration and the solvent environment. In contrast, the C-O stretching vibration usually appears as a strong band in the 1000-1260 cm⁻¹ region.

The carbon-fluorine (C-F) stretching vibration is another key diagnostic feature. Due to the high electronegativity of fluorine, this bond is highly polarized, resulting in a strong absorption in the IR spectrum, typically in the 1000-1400 cm⁻¹ range. The exact position of this band can provide subtle clues about the local electronic environment.

Conformational analysis of the bicyclic system can also be aided by vibrational spectroscopy. While the bicyclo[2.2.1]heptane framework is rigid, subtle conformational isomers or changes in the orientation of the hydroxyl group could be reflected in the vibrational spectra, particularly in the lower frequency modes. Computational studies, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectra to assign vibrational modes and to predict the spectra of different possible conformers, aiding in the elucidation of the most stable molecular geometry.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretch-OH3200-3600Strong, BroadWeak
C-H StretchAliphatic2850-3000Medium to StrongMedium to Strong
C-F Stretch-C-F1000-1400StrongWeak to Medium
C-O Stretch-C-OH1000-1260StrongWeak to Medium
C-C StretchBicyclic Frame800-1200Weak to MediumMedium to Strong
CH₂ Bending (Scissoring)-CH₂-~1450-1470MediumMedium
OH Bending-C-OH~1330-1420MediumWeak

Note: The predicted frequencies are based on established group frequency correlations for alcohols, fluorinated compounds, and bicyclic systems. Actual experimental values may vary.

Advanced Chromatographic Techniques (e.g., GC-MS, Chiral HPLC) for Purity Assessment and Enantiomeric Resolution

Chromatographic techniques are indispensable for determining the purity of a chemical substance and for separating its stereoisomers. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for purity assessment, while High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice for enantiomeric resolution.

Purity Assessment using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. A sample of this compound, when vaporized and passed through a GC column, will be separated from any volatile impurities based on differences in boiling points and interactions with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions.

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint. For cyclic alcohols, the molecular ion peak (M⁺) may be weak or absent. whitman.edulibretexts.org Common fragmentation pathways for alcohols include the loss of a hydrogen atom ([M-1]⁺), the loss of a water molecule ([M-18]⁺), and alpha-cleavage. libretexts.org The fragmentation pattern of this compound would be expected to show characteristic fragments resulting from the loss of these small molecules, as well as fragments indicative of the bicyclic core. The presence of fluorine would also influence the fragmentation, potentially leading to fragments containing the C-F bond. By analyzing the GC chromatogram for extraneous peaks and their corresponding mass spectra, the purity of the sample can be accurately determined.

Table 2: Predicted GC-MS Data for this compound

Parameter Predicted Information
Molecular Formula C₇H₁₁FO
Molecular Weight 130.16 g/mol
Expected Retention Time Dependent on GC column and conditions
Predicted Key Mass Fragments (m/z) M-H (129), M-H₂O (112), and fragments from ring cleavage.

Note: The predicted fragmentation is based on general fragmentation patterns of cyclic alcohols. The actual mass spectrum would need to be determined experimentally.

Enantiomeric Resolution using Chiral High-Performance Liquid Chromatography (HPLC)

This compound is a chiral molecule and therefore exists as a pair of enantiomers. The separation of these enantiomers is crucial, as they may exhibit different biological activities. Chiral HPLC is the most common and effective method for this purpose. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. phenomenex.com

The choice of the CSP is critical for achieving successful enantiomeric resolution. For bicyclic alcohols and related structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. nih.gov These phases, often coated on a silica (B1680970) support, provide a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the differential binding of the enantiomers.

The mobile phase composition also plays a significant role in the separation. In normal-phase HPLC, mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol (B145695) are commonly used. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time. For fluorinated compounds, the use of fluorinated alcohols in the mobile phase can sometimes enhance separation. nih.gov Alternatively, reversed-phase HPLC with aqueous-organic mobile phases can be employed with appropriate CSPs.

Table 3: Potential Chiral HPLC Method Parameters for Enantiomeric Resolution of this compound

Parameter Suggested Conditions
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives)
Column e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar
Mobile Phase (Normal Phase) Hexane/Isopropanol or Hexane/Ethanol mixtures
Detection UV (if a chromophore is present or derivatized) or Refractive Index (RI)

Note: The optimal conditions would need to be determined through method development and optimization.

Synthetic Utility and Application Potential of 4 Fluorobicyclo 2.2.1 Heptan 1 Ol

The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane framework, combined with the unique electronic properties of fluorine, makes 4-Fluorobicyclo[2.2.1]heptan-1-ol a compound of significant interest in various fields of chemical synthesis. Its stereochemical complexity and conformational constraints offer a valuable scaffold for creating sophisticated molecules with specific biological activities and material properties.

Emerging Research Directions and Future Perspectives in 4 Fluorobicyclo 2.2.1 Heptan 1 Ol Chemistry

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design and Property Prediction

The synthesis and property evaluation of complex molecules like 4-Fluorobicyclo[2.2.1]heptan-1-ol are increasingly being accelerated by machine learning (ML) and artificial intelligence (AI). These computational tools offer powerful solutions for navigating the vast chemical space to design efficient synthetic pathways and to predict molecular characteristics, thereby reducing the reliance on trial-and-error experimentation. beilstein-journals.orgnih.gov

Property Prediction: Beyond synthesis, AI and ML are pivotal in predicting the physicochemical and biological properties of novel compounds. chemrxiv.orgresearchgate.net For this compound, ML models can estimate properties crucial for drug discovery, such as solubility, lipophilicity (logP), and potential bioactivity, even before the compound is synthesized. mdpi.com These predictive models are trained on large datasets of compounds with known properties, allowing them to learn the intricate relationships between a molecule's structure and its behavior. nih.gov This predictive capability allows researchers to prioritize the synthesis of derivatives with the most promising profiles for specific applications.

The table below summarizes potential AI/ML applications in the study of this compound.

AI/ML Application Purpose Input Data Type Potential Insight for this compound
Retrosynthesis PlanningPropose efficient multi-step synthetic pathways from available starting materials. engineering.org.cnmit.eduKnown chemical reactions from databases (e.g., USPTO). mdpi.comIdentification of novel and cost-effective routes; suggestion of precursors for fluorination and bicyclic core formation.
Reaction Condition OptimizationPredict optimal solvents, reagents, temperatures, and catalysts for a specific reaction. beilstein-journals.orgDatasets of reactions with detailed experimental conditions and yields. beilstein-journals.orgImproved yields and selectivity in the fluorination step or functionalization of the hydroxyl group.
Physicochemical Property PredictionEstimate properties like solubility, logP, and metabolic stability. chemrxiv.orgmdpi.comLarge datasets of molecules with experimentally determined properties. researchgate.netEarly-stage assessment of drug-likeness, guiding the design of derivatives with improved ADME profiles. d-nb.info
Bioactivity PredictionPredict potential biological targets or activity against specific diseases. nih.govCompound structures linked to bioactivity data (e.g., IC₅₀ values). nih.govHypothesis generation for its potential use as a scaffold in medicinal chemistry research.

Development of Sustainable Synthesis and Green Chemistry Approaches for Fluorinated Bicyclic Compounds

The increasing focus on environmental responsibility in the chemical sciences has spurred the development of sustainable and green synthetic methods. The synthesis of fluorinated compounds, which can sometimes rely on harsh reagents and energy-intensive conditions, is a key area for improvement. rsc.org

Green chemistry principles applicable to the synthesis of this compound and related structures include:

High Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org

Use of Renewable Feedstocks: Starting from materials derived from renewable sources.

Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents.

Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste.

Energy Efficiency: Utilizing methods like photochemistry or microwave-assisted synthesis that can reduce energy consumption and reaction times. rsc.org

A notable advancement is the use of visible-light photochemistry for the functionalization of bicyclic systems, which offers a renewable energy source for driving chemical reactions. rsc.org For example, photochemical methods have been developed for the selective difluoroalkylation of bicyclobutanes, providing a sustainable pathway to functionalized cyclobutanes that are valuable in drug discovery. rsc.org Similar strategies could be envisioned for introducing fluorine or fluorinated moieties onto the bicyclo[2.2.1]heptane skeleton. Furthermore, the development of base-free, ambient temperature amidation protocols using reagents like DAST highlights a move towards milder and more efficient transformations that could be applied to derivatives of the target compound. acs.org

The following table compares traditional and potential green approaches for key synthetic steps.

Synthetic Step Traditional Approach Potential Green Chemistry Approach Sustainability Benefit
Fluorination Use of harsh fluorinating agents (e.g., HF-pyridine, SF₄).Decarboxylative fluorination with agents like Selectfluor®; enzymatic fluorination. d-nb.infoMilder conditions, reduced toxicity, higher selectivity.
Ring Formation Multi-step sequences with protecting groups and harsh reagents.One-pot Michael-aldol annulations; Diels-Alder reactions under solvent-free or aqueous conditions. ucl.ac.ukReduced step count, less solvent waste, improved efficiency.
Functionalization Stoichiometric oxidations/reductions.Biocatalytic transformations using whole cells or isolated enzymes (e.g., dehydrogenases). mdpi.comHigh selectivity, biodegradable catalysts, operation in aqueous media.
Energy Input Conventional heating requiring significant energy.Visible-light photocatalysis; microwave-assisted synthesis. rsc.orgReduced energy consumption, faster reaction times.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural and electronic properties of the this compound scaffold, with its rigid framework and polarized C-F bond, make it a candidate for exploring novel chemical reactions. Research into the reactivity of strained bicyclic systems is uncovering unprecedented transformations that expand the toolkit of synthetic organic chemistry. acs.org

For instance, the activation of highly strained bicyclo[1.1.0]butanes (BCBs) with hexafluoroisopropanol (HFIP) has been shown to facilitate metal-free spiro-annulation reactions, revealing a unique reactivity mode for these strained frameworks. acs.org While the bicyclo[2.2.1]heptane system is less strained than a BCB, investigating its reactivity under similar activating conditions could lead to new discoveries. The hydroxyl group in this compound is a key handle for derivatization, but it could also direct or participate in unexpected rearrangements or cyclization reactions.

Another area of interest is the development of new reagents for fluorination and fluoroalkylation. The report of a novel bromodifluoromethyl phenoxathiinium salt for photoredox-catalyzed C(sp³)–H bromodifluoromethylation highlights the ongoing innovation in creating versatile reagents for late-stage functionalization. acs.org Exploring the reactivity of the C-H bonds on the bicyclic scaffold of this compound with such next-generation reagents could provide direct access to a range of complex fluorinated derivatives.

Reaction Type Key Reagents/Conditions Potential Transformation on the Scaffold Significance
C-H Functionalization Photoredox catalysis with specialized fluoroalkylating agents. acs.orgDirect attachment of fluoroalkyl groups (e.g., -CF₃, -CF₂Br) to the bicyclic core.Bypasses the need for pre-functionalized substrates, enabling late-stage diversification.
Skeletal Rearrangement Lewis or Brønsted acid catalysis (e.g., HFIP). acs.orgRing-opening or rearrangement of the bicyclic system to form novel carbocyclic frameworks.Access to new and structurally diverse molecular scaffolds.
Decarboxylative Halogenation Silver salt catalysis with halogen sources (e.g., Br₂). acs.orgIf derived from a corresponding carboxylic acid, this could be a route to install other halogens.Provides alternative synthetic pathways to halo-substituted bicyclic compounds.
Enzymatic Resolution/Derivatization Whole-cell biocatalysts (e.g., Saccharomyces cerevisiae), isolated enzymes (e.g., BVMOs). mdpi.comresearchgate.netAsymmetric reduction of a precursor ketone or oxidation of the alcohol to yield enantiopure products.Access to single-enantiomer compounds, which are crucial for pharmaceutical applications.

Design of Next-Generation Fluorinated Bridged Systems for Targeted Academic Research Aims

Bridged bicyclic compounds are highly valued in medicinal chemistry as three-dimensional (3D) bioisosteres for planar aromatic rings like benzene. researchgate.netd-nb.info Saturated, rigid scaffolds like bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.1]heptane can improve key pharmaceutical properties such as aqueous solubility and metabolic stability by reducing undesirable π-π stacking interactions. d-nb.infoucl.ac.uk The incorporation of fluorine further enhances these effects and can introduce favorable protein-ligand interactions. nih.gov

This compound serves as an excellent starting point for the rational design of next-generation bridged systems. By strategically modifying the scaffold, researchers can create novel molecules tailored for specific academic research aims, such as probing biological pathways or developing new therapeutic agents. nih.govnih.gov For example, the hydroxyl group can be replaced with other functionalities (amines, thiols, nitriles) to explore different interactions with biological targets. The fluorine atom's position can be varied to fine-tune the molecule's electronic profile and conformation.

The design of these systems is not limited to bioisosterism. Fluorinated bicyclic compounds can also be developed as ¹⁹F NMR probes for imaging and diagnostic applications, leveraging the low natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The rigid scaffold ensures that the fluorine atom is held in a specific chemical environment, potentially leading to sharp and sensitive NMR signals.

Scaffold Modification Design Rationale Targeted Research Aim Example Application
Replacement of -OH group Introduce hydrogen bond donors/acceptors or charged groups.Develop novel enzyme inhibitors or receptor ligands.Synthesis of an amine derivative to target a kinase active site.
Introduction of additional substituents Increase structural complexity and explore new regions of chemical space. ucl.ac.ukCreate libraries of compounds for high-throughput screening.Attachment of diverse aromatic or heterocyclic groups to the bicyclic core.
Variation of fluorine position Modulate the dipole moment and pKa of nearby functional groups.Fine-tune binding affinity and pharmacokinetic properties. d-nb.infoSynthesize isomers to study structure-activity relationships (SAR).
Attachment of imaging agents Incorporate reporter groups for detection.Develop ¹⁹F MRI contrast agents or fluorescent probes. nih.govCovalent linkage to a fluorophore or development of polyfluorinated systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.